(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
CAS No.: 2248200-48-6
Cat. No.: VC6826879
Molecular Formula: C12H17NO2
Molecular Weight: 207.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248200-48-6 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.273 |
| IUPAC Name | (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1 |
| Standard InChI Key | WSBCAVYVKZLGPX-SECBINFHSA-N |
| SMILES | CC(CC1=CC2=C(C=C1)OCCO2)CN |
Introduction
Chemical Identity and Nomenclature
Basic Identifiers
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is cataloged under CAS Registry Number 2248200-48-6. Its IUPAC name explicitly describes its structure: a benzodioxane ring (2,3-dihydro-1,4-benzodioxin) substituted at the 6-position with a propan-1-amine chain bearing a methyl group at the 2R configuration . The compound’s molecular formula, , reflects 12 carbon atoms, 17 hydrogens, one nitrogen, and two oxygen atoms.
Stereochemical Configuration
The (2R) designation indicates the compound’s chiral center at the second carbon of the propane chain. This stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent interactions with biological targets . The SMILES notation and InChIKey encode its spatial arrangement, confirming the R-configuration.
Synthesis and Manufacturing
Key Reaction Considerations
The amine group’s basicity necessitates protection during synthesis, often via Boc (tert-butoxycarbonyl) groups. Catalytic hydrogenation may finalize deprotection . Yield optimization remains challenging due to steric hindrance from the methyl group and benzodioxin ring.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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Benzodioxane Core: A fused benzene and dioxane ring system providing aromaticity and oxygen-mediated polarity.
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Aliphatic Side Chain: A three-carbon chain with a terminal primary amine and a methyl branch at the chiral center.
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale liquid | |
| Molecular Weight | 207.27 g/mol | |
| Solubility | Polar organic solvents | |
| Stability | Sensitive to oxidation |
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 3300 cm (N-H stretch) and 1250 cm (C-O-C ether).
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NMR: signals at δ 1.2 ppm (methyl group) and δ 3.8 ppm (methylene adjacent to amine) .
| Hazard Statement | Risk Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage |
Research Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and a lack of in vivo studies. Future work should prioritize:
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